molecular formula C18H25NO4 B12071345 Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Katalognummer: B12071345
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: AFBIRVARLAAWPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a complex organic compound with a unique structure that includes a cyclopropylamino group, a tetrahydropyran group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoate esters and derivatives with cyclopropylamino and tetrahydropyran groups. Examples include:

Uniqueness

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

methyl 3-[(cyclopropylamino)methyl]-4-(oxan-4-ylmethoxy)benzoate

InChI

InChI=1S/C18H25NO4/c1-21-18(20)14-2-5-17(15(10-14)11-19-16-3-4-16)23-12-13-6-8-22-9-7-13/h2,5,10,13,16,19H,3-4,6-9,11-12H2,1H3

InChI-Schlüssel

AFBIRVARLAAWPJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCOCC2)CNC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.